molecular formula C14H20Cl6N2 B1197887 Chlorisondamine chloride CAS No. 69-27-2

Chlorisondamine chloride

Cat. No.: B1197887
CAS No.: 69-27-2
M. Wt: 429.0 g/mol
InChI Key: DXXUGBPKQDTBQW-UHFFFAOYSA-L
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Mechanism of Action

Chlorisondamine chloride acts as a nicotinic acetylcholine receptor antagonist, producing both neuronal and ganglionic blockade . It forms noncovalent complexes with various biomolecules including sphingomyelin and other associated glycolipids .

Safety and Hazards

Exposure to Chlorisondamine chloride may cause respiratory irritation . It is corrosive to metals and causes severe skin burns and eye damage . It should be stored in a well-ventilated place, kept tightly closed, and stored in a corrosive-resistant polypropylene container with a resistant inliner .

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the primary methods involves the reaction of 4,5,6,7-tetrachloro-2-methylisoindoline with trimethylamine in the presence of a suitable solvent . The reaction conditions typically include controlled temperatures and the use of catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of chlorisondamine chloride involves scaling up the synthetic routes to produce the compound in larger quantities. This process often includes the use of continuous flow reactors and advanced purification techniques to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

Chlorisondamine chloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.

    Reduction: Reduction reactions can be employed to modify the chemical structure of this compound.

    Substitution: The compound can undergo substitution reactions where one or more of its atoms are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The reaction conditions often involve controlled temperatures, pH levels, and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield different chlorinated derivatives, while substitution reactions can produce a variety of substituted compounds .

Properties

IUPAC Name

trimethyl-[2-(4,5,6,7-tetrachloro-2-methyl-1,3-dihydroisoindol-2-ium-2-yl)ethyl]azanium;dichloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20Cl4N2.2ClH/c1-19(2,3)5-6-20(4)7-9-10(8-20)12(16)14(18)13(17)11(9)15;;/h5-8H2,1-4H3;2*1H/q+2;;/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXXUGBPKQDTBQW-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1(CC2=C(C1)C(=C(C(=C2Cl)Cl)Cl)Cl)CC[N+](C)(C)C.[Cl-].[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20Cl6N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

69-27-2 (chloride), 69-27-2 (Parent), 7701-62-4 (Parent)
Record name Chlorisondamine chloride [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000069272
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID7046332
Record name Chlorisondamine chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7046332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

429.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69-27-2
Record name Chlorisondamine chloride [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000069272
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Chlorisondamine chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7046332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,5,6,7-Tetrachloro-1,3-dihydro-2-methyl-2-[2-trimethylammonium)ethyl]-2H-isoindolium diiodide
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name CHLORISONDAMINE CHLORIDE
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary mechanism of action of Chlorisondamine chloride?

A1: this compound is a potent ganglionic blocking agent. [, , , , , , , ]. It acts by blocking the transmission of nerve impulses through autonomic ganglia, effectively preventing the passage of both sympathetic and parasympathetic nerve impulses [, , , , , ].

Q2: What are the downstream effects of this compound's ganglionic blocking activity?

A2: Blockade of autonomic ganglia by this compound leads to a variety of effects, including a drop in systolic blood pressure, narrowing of pulse pressure, tachycardia, and relaxation of nictitating membranes in dogs []. Interestingly, the blood pressure response to this compound varies across species and can be influenced by factors like anesthesia and the presence of hypertension [, ].

Q3: How does the potency and duration of action of this compound compare to other ganglionic blocking agents?

A3: Studies in dogs indicate that this compound is approximately 8 times more potent than hexamethonium and 2.6 times more potent than pentapyrrolidinium in lowering blood pressure []. Additionally, this compound exhibits a significantly prolonged duration of action compared to these agents, likely due to its persistence in tissues [, ].

Q4: Can this compound influence the cardiovascular effects of other drugs or physiological stimuli?

A4: Yes, this compound has been shown to suppress the pressor response induced by various stimuli, including:

  • Annoying stimuli in neurogenic hypertensive dogs [].
  • Splanchnic faradization in cats, regardless of the presence of adrenal glands [].
  • Intrathecally administered arginine vasopressin in rats, confirming the neural mediation of the response [].

Q5: Does this compound interact with the renin-angiotensin system?

A5: Research suggests that this compound does not directly influence the renin-angiotensin system []. For instance, an angiotensin II receptor blocker did not alter the cardiovascular response to intrathecally administered this compound in rats, and plasma renin levels remained stable after this compound administration [].

Q6: Does this compound interact with adrenergic receptors?

A6: While this compound primarily acts on autonomic ganglia, research suggests potential interactions with the adrenergic system:

  • The cardiovascular effects of intrathecally administered this compound were attenuated by both alpha- and beta-adrenergic receptor blockers in rats, suggesting involvement of the sympathetic nervous system [].
  • Interestingly, this compound was found to induce supersensitivity to adrenaline in the submaxillary gland and nictitating membrane of cats, similar to the effects of surgical denervation [].

Q7: Can this compound influence the effects of reserpine, a drug known to deplete catecholamine stores?

A7: Studies show a complex interaction between this compound and reserpine:

  • Chronic co-administration of both drugs resulted in additive blood pressure-lowering effects in dogs [].
  • Intriguingly, intravenous reserpine administration after high doses of ganglionic blocking agents, including this compound, caused a transient pressor response in anesthetized dogs. Similar effects were observed in unanesthetized dogs chronically treated with reserpine upon receiving ganglionic blockers intravenously [].

Q8: What are the potential implications of the transient pressor response observed with reserpine after this compound administration?

A8: The observed pressor response to reserpine after this compound pretreatment challenges the traditional understanding of reserpine's action as solely a catecholamine depletor. This finding led to the hypothesis that reserpine might also possess sympathomimetic properties mediated through a humoral mechanism []. Further research is needed to elucidate this mechanism fully.

Q9: Does this compound affect the central nervous system?

A9: While primarily known for its peripheral actions, studies indicate potential central nervous system involvement:

  • Intracerebroventricular administration of thyrotropin-releasing hormone (TRH) improved survival in anaphylactic shock in mice, and this effect was abolished by this compound pretreatment, suggesting a central sympatho-adrenomedullary pathway mediating TRH's protective effects [].
  • Similarly, the protective action of gamma-endorphin-type peptides in anaphylactic shock was also blocked by this compound, suggesting involvement of the central nervous system and sympathetic outflow in this process [].

Q10: Does this compound influence the pressor response to angiotensin II in pregnancy?

A10: Yes, experiments in rats demonstrated that the attenuated pressor response to angiotensin II observed during pregnancy is abolished under total autonomic blockade achieved with this compound and methscopolamine bromide []. This finding suggests a significant contribution of augmented neural reflex activity, rather than solely vascular reactivity changes, to the blunted pressor response in pregnancy [].

Q11: Can this compound impact behavioral responses?

A11: Interestingly, intracisternal injection of L-arginine in conscious rats caused both a pressor response and excessive grooming behavior. This compound pretreatment significantly attenuated the pressor effect, indicating involvement of the sympathetic nervous system, but the relationship between these cardiovascular changes and the observed behavioral response remains unclear [].

Q12: What is the significance of the research on 9a,11β-prostaglandin F2 (9a,11β-PGF2) in relation to this compound?

A12: While not directly related to this compound's mechanism of action, the research on 9a,11β-PGF2, a biologically active metabolite of prostaglandin D2, utilized this compound as part of their experimental methodology []. The study employed this compound to induce ganglionic blockade in rats, allowing them to isolate the direct cardiovascular effects of 9a,11β-PGF2 on blood pressure [].

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